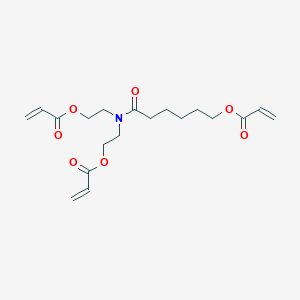
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide is a synthetic compound known for its versatile applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes multiple acryloxy groups, making it highly reactive and suitable for polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide typically involves the reaction of hexanamide with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: In the presence of water, the acryloxy groups can hydrolyze to form corresponding carboxylic acids.
Addition Reactions: The double bonds in the acryloxy groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acryloxy groups.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bonds under mild conditions.
Major Products
Hydrolysis: Carboxylic acids and corresponding amides.
Addition Reactions: Adducts formed by the addition of nucleophiles to the double bonds.
Aplicaciones Científicas De Investigación
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of hydrogels and other polymeric materials.
Biomedical Engineering: Employed in the development of biocompatible materials for drug delivery and tissue engineering.
Surface Coatings: Utilized in the formulation of UV-curable coatings with enhanced mechanical properties.
Adhesives: Incorporated into adhesive formulations for improved bonding strength and durability.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloxy groups participate in free radical polymerization, leading to the formation of three-dimensional polymeric structures. These structures can interact with various molecular targets, including proteins and cells, making the compound suitable for biomedical applications.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Bis(2-acryloxyethyl)formamide
- N,N-Bis(2-acryloxyethyl)acrylamide
- N,N-Bis(2-cyanoethyl)formamide
Uniqueness
N,N-Bis(2-acryloxyethyl)-6-acryloxyhexanamide is unique due to its multiple acryloxy groups and hexanamide backbone, which provide enhanced reactivity and versatility in polymerization reactions. Compared to similar compounds, it offers improved mechanical properties and biocompatibility, making it highly suitable for advanced material applications.
Propiedades
Número CAS |
66028-32-8 |
|---|---|
Fórmula molecular |
C19H27NO7 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[6-[bis(2-prop-2-enoyloxyethyl)amino]-6-oxohexyl] prop-2-enoate |
InChI |
InChI=1S/C19H27NO7/c1-4-17(22)25-13-9-7-8-10-16(21)20(11-14-26-18(23)5-2)12-15-27-19(24)6-3/h4-6H,1-3,7-15H2 |
Clave InChI |
XVLGZCDXINAMDO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


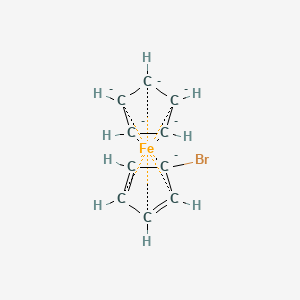



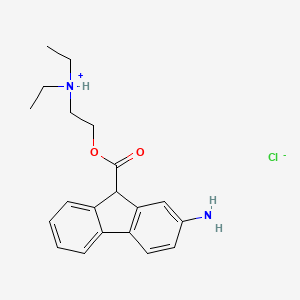
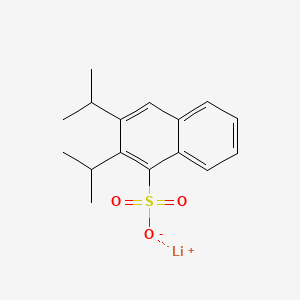
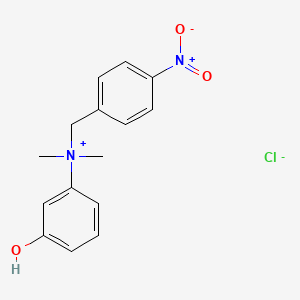
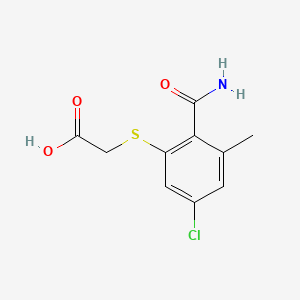

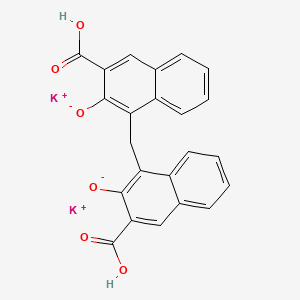


![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)

